molecular formula C21H25N3O4 B3165931 6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid CAS No. 904816-53-1

6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid

Cat. No. B3165931
CAS RN: 904816-53-1
M. Wt: 383.4 g/mol
InChI Key: RVNRXUXPMXBXEX-UHFFFAOYSA-N
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Description

“6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid” is a chemical compound. It is a heterobifunctional crosslinker useful for the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The nitrogen atom was protected with the BOC group to afford protected amino acid .


Molecular Structure Analysis

The empirical formula of the compound is C19H29N3O5 and it has a molecular weight of 379.45 .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a powder and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Coupling Reactions

Research on similar compounds includes work on the coupling of arylboronic acids with partially reduced pyridine derivatives, leading to a variety of substituted compounds. For example, tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, illustrating the utility of related structures in synthetic organic chemistry (Wustrow & Wise, 1991).

Crystal Engineering and Supramolecular Chemistry

Studies have explored the crystal structures of carboxylic acid-pyridine and pyrazine carboxylic acids to understand the formation of supramolecular synthons, which are crucial for crystal engineering strategies. This type of research demonstrates how the carboxylic acid group forms specific hydrogen bonds, influencing self-assembly and crystal formation, potentially relevant to designing materials with desired properties (Vishweshwar, Nangia, & Lynch, 2002).

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The compound is useful for the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology . Incorporation of rigidity into the linker region may impact the 3D orientation of the molecules and thus ternary complex formation as well as optimization of drug-like properties .

properties

IUPAC Name

6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperazin-1-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-21(2,3)28-20(27)24-12-11-23(14-17(24)15-7-5-4-6-8-15)18-10-9-16(13-22-18)19(25)26/h4-10,13,17H,11-12,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNRXUXPMXBXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C2=CC=CC=C2)C3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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